molecular formula C15H23NO4S B6634802 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide

Cat. No. B6634802
M. Wt: 313.4 g/mol
InChI Key: MVQZYTHGNRJKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide, also known as PXS-4728A, is a small molecule drug that has been developed for the treatment of metabolic diseases such as type 2 diabetes, non-alcoholic steatohepatitis (NASH), and obesity.

Mechanism of Action

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide works by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in tissues such as liver and adipose tissue. By inhibiting 11β-HSD1, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide reduces the levels of active cortisol in these tissues, which in turn leads to a reduction in insulin resistance, hepatic steatosis, and adiposity.
Biochemical and Physiological Effects
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include:
- Improved glucose tolerance and insulin sensitivity
- Reduced hepatic steatosis and inflammation
- Reduced adiposity and body weight
- Improved lipid metabolism
- Reduced inflammation in adipose tissue

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide in lab experiments is that it has been extensively studied in preclinical models and has shown promising results in the treatment of metabolic diseases. However, one limitation is that the mechanism of action of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide is not fully understood, and further research is needed to elucidate the molecular pathways involved.

Future Directions

There are several future directions for the study of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide. These include:
- Clinical trials to evaluate the safety and efficacy of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide in humans with metabolic diseases such as type 2 diabetes and NASH.
- Further studies to elucidate the molecular pathways involved in the mechanism of action of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide.
- Studies to investigate the potential use of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide in combination with other drugs for the treatment of metabolic diseases.
- Studies to investigate the potential use of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide in other disease areas such as cardiovascular disease and cancer.
Conclusion
Overall, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide is a promising small molecule drug that has shown potential in the treatment of metabolic diseases such as type 2 diabetes and NASH. Further research is needed to fully understand the mechanism of action of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide and to evaluate its safety and efficacy in humans.

Synthesis Methods

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-propylbenzenesulfonyl chloride with 3-hydroxy-2-methyloxolane in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and N-methylpiperazine to yield N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide.

Scientific Research Applications

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide has been extensively studied in preclinical models of metabolic diseases such as type 2 diabetes and NASH. In these studies, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide has been shown to improve glucose tolerance, reduce insulin resistance, and decrease hepatic steatosis. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide has also been shown to reduce body weight and adiposity in obese animal models.

properties

IUPAC Name

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-3-4-13-5-7-14(8-6-13)21(18,19)16-11-15(17)9-10-20-12(15)2/h5-8,12,16-17H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQZYTHGNRJKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide

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